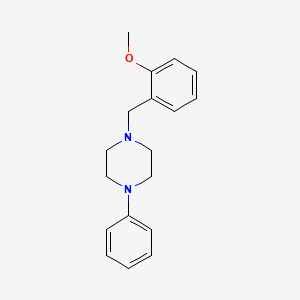
1-(2-methoxybenzyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-4-phenylpiperazine typically involves the reaction of 2-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of 1-(2-hydroxybenzyl)-4-phenylpiperazine or 1-(2-formylbenzyl)-4-phenylpiperazine.
Reduction: Formation of 1-(2-methoxycyclohexyl)-4-phenylpiperazine.
Substitution: Formation of 1-(2-halobenzyl)-4-phenylpiperazine or 1-(2-alkylbenzyl)-4-phenylpiperazine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The compound may also influence intracellular signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
- 1-(2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine
- 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
Uniqueness
1-(2-methoxybenzyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, leading to unique biological effects.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNRJDAPSFQWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5615439.png)
![5-{3-[(3,5-dimethoxybenzyl)oxy]phenyl}-2-furamide](/img/structure/B5615447.png)
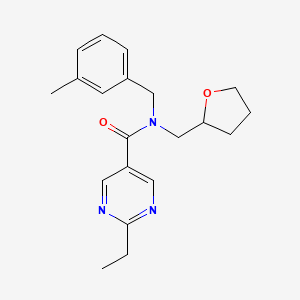
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615463.png)
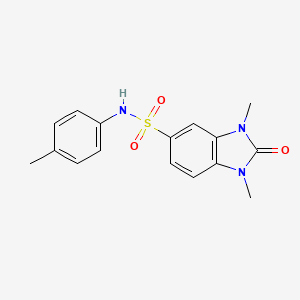
![methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)
![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)
![5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615500.png)
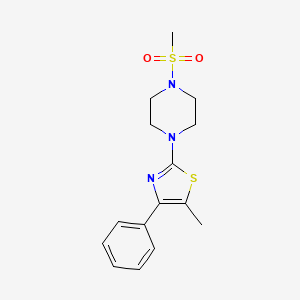
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide](/img/structure/B5615531.png)
![1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5615536.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
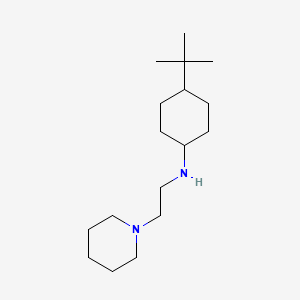
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
